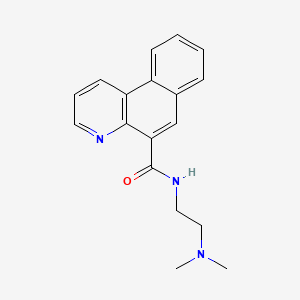![molecular formula C18H33NO4Si B14275514 3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one CAS No. 135297-22-2](/img/structure/B14275514.png)
3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of 3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one involves multiple steps. One common method includes the use of zinc in Barbier-type reactions with halogen derivatives . The reaction conditions often involve the use of samarium powder, a catalytic amount of iodine, and methyl 2-bromopropanoate in tetrahydrofuran (THF) . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The use of zinc in Barbier-type reactions leads to the formation of substitution products.
Cleavage Reactions: The compound can undergo cleavage of the N1‒C4 bond, leading to the formation of acyclic amides.
Cyclization Reactions: Intramolecular Michael-type cyclization can convert the compound into new functionalized N-substituted pyrrolidinones.
Common reagents used in these reactions include samarium powder, iodine, methyl 2-bromopropanoate, and sodium bis(trimethylsilyl)amide . The major products formed from these reactions include various substituted azetidinones and pyrrolidinones .
Scientific Research Applications
3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in developing new pharmaceuticals, particularly in the synthesis of carbapenem analogs.
Material Science: Its unique structure makes it a candidate for studying new materials with specific properties.
Mechanism of Action
The mechanism of action for 3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one involves its ability to undergo various chemical transformations. The molecular targets and pathways include the cleavage of specific bonds and the formation of new cyclic structures through intramolecular reactions . These transformations are facilitated by the presence of functional groups such as tert-butyl(dimethyl)silyl and methoxy-2-oxocyclohexyl .
Comparison with Similar Compounds
Similar compounds to 3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one include other azetidinones and silyl-protected compounds. For example:
(2R,3R)-3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl Acetate: This compound undergoes similar substitution and cleavage reactions.
tert-Butyldimethylsilyl Ethers: These compounds are used as protecting groups in organic synthesis and share similar stability and reactivity properties.
The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications .
Properties
CAS No. |
135297-22-2 |
|---|---|
Molecular Formula |
C18H33NO4Si |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one |
InChI |
InChI=1S/C18H33NO4Si/c1-11(23-24(6,7)18(2,3)4)14-15(19-17(14)21)12-9-8-10-13(22-5)16(12)20/h11-15H,8-10H2,1-7H3,(H,19,21) |
InChI Key |
OSQWZJJJAOBJJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C(NC1=O)C2CCCC(C2=O)OC)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol](/img/structure/B14275437.png)
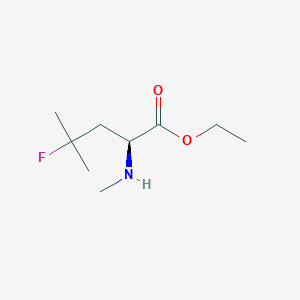
![Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide](/img/structure/B14275460.png)
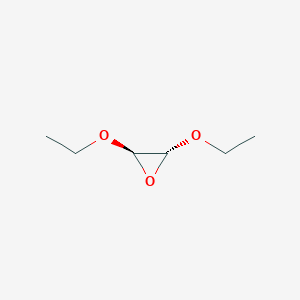
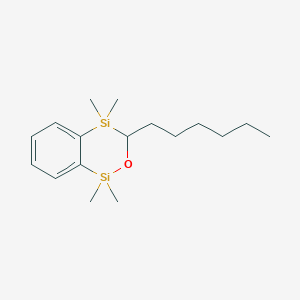
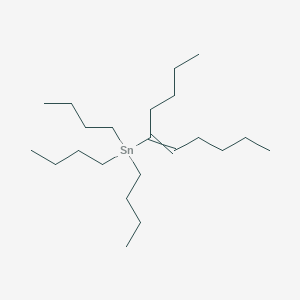
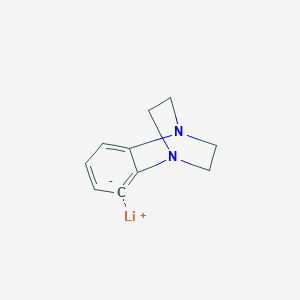
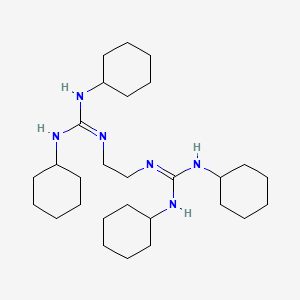
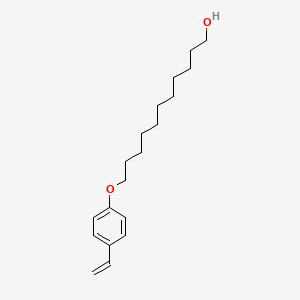
![N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14275502.png)
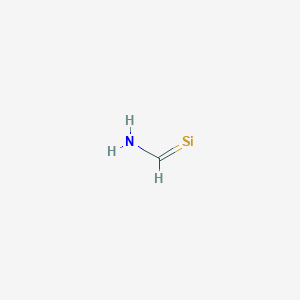
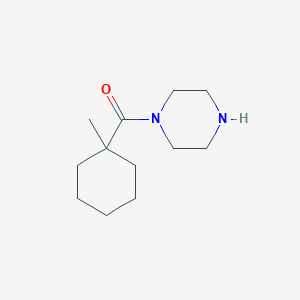
![{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane](/img/structure/B14275523.png)
